(1R,2S)-2-(3-Chlorophenyl)cyclopropane-1-sulfonyl chloride
Description
Properties
IUPAC Name |
(1R,2S)-2-(3-chlorophenyl)cyclopropane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2S/c10-7-3-1-2-6(4-7)8-5-9(8)14(11,12)13/h1-4,8-9H,5H2/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJUKSATPIMPLU-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1S(=O)(=O)Cl)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1S(=O)(=O)Cl)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2029703-66-8 | |
| Record name | rac-(1R,2S)-2-(3-chlorophenyl)cyclopropane-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(3-Chlorophenyl)cyclopropane-1-sulfonyl chloride typically involves the cyclopropanation of a suitable precursor followed by sulfonylation. One common method involves the reaction of 3-chlorophenylmagnesium bromide with ethyl diazoacetate to form the cyclopropane ring. This intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Safety measures are crucial due to the reactive nature of sulfonyl chlorides.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(3-Chlorophenyl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the cyclopropane ring can lead to ring-opening and formation of more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base such as triethylamine.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate or m-chloroperbenzoic acid.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Scientific Research Applications
Pharmaceutical Development
The primary application of (1R,2S)-2-(3-Chlorophenyl)cyclopropane-1-sulfonyl chloride is in the development of pharmaceutical agents. It has been identified as an orexin receptor antagonist, which suggests potential therapeutic uses in treating sleep disorders and obesity. The orexin system plays a crucial role in regulating arousal, wakefulness, and appetite, making this compound relevant for drug discovery aimed at modulating these pathways .
Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its sulfonyl chloride group can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This versatility is particularly valuable in medicinal chemistry where complex molecules are often required .
Antagonistic Activity
Research indicates that compounds similar to this compound exhibit antagonistic activity against specific receptors, such as orexin receptors. This property can be exploited to design new therapeutic agents targeting conditions like narcolepsy or other sleep-related disorders .
Case Study 1: Orexin Receptor Antagonism
A study investigated the pharmacological profile of this compound as an orexin receptor antagonist. The results demonstrated significant binding affinity and functional antagonism at the orexin receptors, indicating its potential as a lead compound for developing sleep disorder treatments .
Case Study 2: Synthesis of Derivatives
In another research effort, the synthesis of various derivatives of this compound was explored. The derivatives exhibited enhanced biological activities compared to the parent compound, showcasing the importance of structural modifications in optimizing pharmacological effects .
Mechanism of Action
The mechanism of action of (1R,2S)-2-(3-Chlorophenyl)cyclopropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, modifying the structure and function of target molecules. The cyclopropane ring provides rigidity and stability to the compound, influencing its reactivity and interactions.
Comparison with Similar Compounds
Cyclopropane vs. Ethene Backbone
The cyclopropane ring in the target compound introduces significant steric strain compared to the ethene backbone in (E)-2-(3-chlorophenyl)ethene-1-sulfonyl chloride . However, the ethene analog may exhibit greater conformational flexibility, enabling diverse coupling pathways.
Sulfonyl Chloride vs. Amine Derivatives
Replacing the sulfonyl chloride with an amine group (e.g., trans-2-(3-chlorophenyl)cyclopropan-1-amine hydrochloride ) drastically alters reactivity. Amines participate in reductive amination or acylation, whereas sulfonyl chlorides are pivotal in synthesizing sulfonamides (e.g., β-lactamase inhibitors, as shown in ) .
Halogen Substituent Effects
The 3-chlorophenyl group in the target compound contrasts with the 4-fluorophenyl group in (1R,2S)-2-(4-fluorophenyl)cyclopropanamine hydrochloride . Chlorine’s electron-withdrawing nature increases the sulfonyl chloride’s electrophilicity compared to fluorine, which has weaker inductive effects .
Stereochemical Considerations
The (1R,2S) configuration of the target compound distinguishes it from racemic mixtures (e.g., rac-(1R,2S)-2-(3-chlorophenyl)cyclopropane-1-sulfonyl chloride ). Enantiopure compounds often exhibit superior biological activity due to specific protein-binding interactions, a key factor in drug design .
Biological Activity
(1R,2S)-2-(3-Chlorophenyl)cyclopropane-1-sulfonyl chloride is a compound of significant interest in organic synthesis and biological research. Its unique structural features, including a cyclopropane ring and a sulfonyl chloride functional group, contribute to its reactivity and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, applications in drug development, and various synthetic methodologies.
Chemical Structure and Properties
The chemical formula for this compound is C10H10ClO2S. The presence of the chlorophenyl group enhances its electronic properties, which can influence its interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 232.70 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Functional Groups | Sulfonyl chloride |
The biological activity of this compound is primarily attributed to the reactivity of the sulfonyl chloride group. This group can form covalent bonds with nucleophiles such as amino acids in proteins, leading to modifications that can alter protein function and interactions. The cyclopropane ring adds rigidity to the structure, potentially affecting its binding affinity and specificity towards biological targets .
1. Medicinal Chemistry
The compound has been explored as a building block for the synthesis of sulfonamide derivatives, which are known for their antibacterial properties. The sulfonamide functionality is critical in many pharmaceuticals, making this compound a valuable intermediate in drug development .
2. Protein Modification
In biological research, this compound can be utilized to modify biomolecules through sulfonylation. This modification aids in studying protein function and interactions by providing insights into enzyme activity and receptor binding .
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial activity of compounds related to this compound. For instance, derivatives have shown effectiveness against various bacterial strains by inhibiting β-lactamases, which are enzymes that confer antibiotic resistance .
Table: Antimicrobial Efficacy of Related Compounds
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| (1R,2S)-2-(3-Chlorophenyl)cyclopropane-1-sulfonamide | <0.0312 | E. coli |
| (1R,2S)-2-(3-Chlorophenyl)cyclopropane-1-sulfonate | 0.5 | Pseudomonas aeruginosa |
| (1R,2S)-2-(3-Bromophenyl)cyclopropane-1-sulfonamide | <0.125 | Staphylococcus aureus |
Synthetic Methodologies
The synthesis of this compound typically involves cyclopropanation reactions followed by sulfonylation. One common method includes:
- Cyclopropanation : Reaction of 3-chlorophenylmagnesium bromide with ethyl diazoacetate.
- Sulfonylation : Treatment of the cyclopropane intermediate with chlorosulfonic acid.
This two-step process allows for the efficient production of the desired sulfonyl chloride derivative while maintaining high yields .
Q & A
Q. What are the key synthetic routes for preparing (1R,2S)-2-(3-Chlorophenyl)cyclopropane-1-sulfonyl chloride, and how can stereochemical purity be ensured during synthesis?
Answer:
- Synthesis Steps :
- Cyclopropanation : Utilize [2+1] cyclopropanation reactions, such as the Simmons-Smith reaction, to construct the cyclopropane ring with a 3-chlorophenyl substituent. Adjust reaction conditions (e.g., Zn/Cu couple, diiodomethane) to favor the (1R,2S) configuration.
- Sulfonation : Convert the cyclopropane to the sulfonyl chloride derivative via chlorosulfonation. This involves reacting the cyclopropane intermediate with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation.
- Stereochemical Control :
Q. Which analytical techniques are most effective for characterizing the structural and stereochemical integrity of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (251.13 g/mol) and isotopic patterns .
- Chiral HPLC : Quantify enantiomeric excess (ee) using columns like Chiralpak IA/IB with UV detection at 254 nm .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in nucleophilic substitution reactions compared to its diastereomers?
Answer:
- Steric and Electronic Effects : The (1R,2S) configuration positions the sulfonyl chloride group in a sterically hindered environment, reducing its accessibility to nucleophiles. Comparative kinetic studies with (1S,2R) or (1R,2R) diastereomers show slower reaction rates (e.g., SN2 substitutions with amines) due to increased steric hindrance .
- Computational Insights : Density Functional Theory (DFT) calculations reveal higher activation energies for the (1R,2S) isomer due to unfavorable transition-state geometries .
Q. What strategies can mitigate decomposition or side reactions during storage and handling, given the sulfonyl chloride group’s sensitivity?
Answer:
- Storage Conditions : Store under inert gas (Ar/N₂) at –20°C to prevent hydrolysis. Use desiccants (e.g., molecular sieves) to minimize moisture exposure .
- Stabilizers : Add stabilizers like 2,6-di-tert-butyl-4-methylphenol (BHT) at 0.1% w/w to inhibit radical-mediated decomposition.
- Quality Monitoring : Perform periodic purity checks via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect degradation products .
Q. How can computational chemistry predict biological target interactions, and what experimental validation methods are recommended?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with serine proteases (e.g., thrombin), leveraging the sulfonyl chloride’s electrophilicity for covalent binding predictions.
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to assess target engagement .
- Validation Methods :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics () with immobilized targets.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
